molecular formula C9H10N2O4 B045722 Ethyl 2-amino-6-nitrobenzoate CAS No. 115156-25-7

Ethyl 2-amino-6-nitrobenzoate

Cat. No. B045722
M. Wt: 210.19 g/mol
InChI Key: JJADRTXUDSBDON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-6-nitrobenzoate, also known as ethyl N-(2-nitro-6-aminophenyl) carbamate, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzoic acid and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Ethyl 2-amino-6-nitrobenzoate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. In agriculture, Ethyl 2-amino-6-nitrobenzoate has been studied for its potential as a pesticide due to its ability to inhibit the growth of certain plant pathogens. In material science, this compound has been investigated for its potential as a dye or pigment due to its bright yellow color.

Mechanism Of Action

The mechanism of action of Ethyl 2-amino-6-nitrobenzoate is not fully understood. However, studies have suggested that this compound may exert its effects through the inhibition of certain enzymes or proteins in the body. For example, Ethyl 2-amino-6-nitrobenzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

Studies have shown that Ethyl 2-amino-6-nitrobenzoate has several biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. In addition, Ethyl 2-amino-6-nitrobenzoate has been shown to inhibit the growth of certain bacteria and fungi.

Advantages And Limitations For Lab Experiments

One of the advantages of using Ethyl 2-amino-6-nitrobenzoate in lab experiments is its relatively simple synthesis method. In addition, this compound has been shown to have a wide range of potential applications, making it a versatile research tool. However, one limitation of using Ethyl 2-amino-6-nitrobenzoate in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of Ethyl 2-amino-6-nitrobenzoate. One area of research is the further investigation of its potential as a drug candidate for the treatment of various diseases. Another area of research is the development of new synthesis methods for this compound that are more efficient and environmentally friendly. Additionally, the potential applications of Ethyl 2-amino-6-nitrobenzoate in agriculture and material science warrant further investigation.

properties

CAS RN

115156-25-7

Product Name

Ethyl 2-amino-6-nitrobenzoate

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

ethyl 2-amino-6-nitrobenzoate

InChI

InChI=1S/C9H10N2O4/c1-2-15-9(12)8-6(10)4-3-5-7(8)11(13)14/h3-5H,2,10H2,1H3

InChI Key

JJADRTXUDSBDON-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=CC=C1[N+](=O)[O-])N

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1[N+](=O)[O-])N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-amino-6-nitrobenzoic acid (29.2 g, 0.16 mol), diethylsulfate (24.7 g, 0.160 mol) and triethylamine (16.2 g, 0.160 mol) in N-dimethylformamide (250 ml) was stirred at 20-25° for 20 hours. After removing DMF at 60° and 0.2 mm pressure, the residue was flash chromotographed over silica gel and the ethyl ester (10.8 g) eluted first with toluene then with 50% toluene-50% chloroform.
Quantity
29.2 g
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reactant
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24.7 g
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16.2 g
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[Compound]
Name
N-dimethylformamide
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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